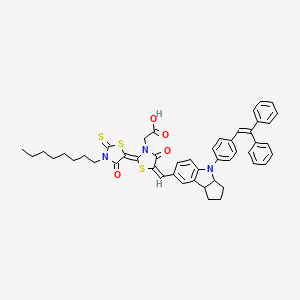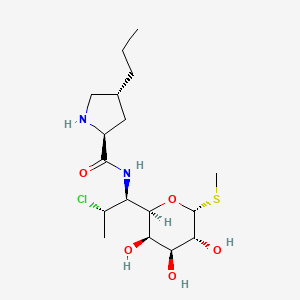
N-Demethylclindamycin
Übersicht
Beschreibung
N-Demethylclindamycin, a derivative of clindamycin, is an intriguing compound produced through microbial transformation, particularly by species of Streptomyces. This compound emerges from the N-demethylation of clindamycin, a process observed in the presence of certain microbial fermentations, leading to its formation along with other derivatives like clindamycin sulfoxide under specific conditions (Argoudelis et al., 1969).
Synthesis Analysis
The synthesis of this compound involves microbial transformation where Streptomyces species play a crucial role. Streptomyces punipalus, for instance, is known to convert clindamycin into 1'-demethylclindamycin through N-demethylation processes. This transformation signifies the microbial capability to alter antibiotic structures, potentially affecting their chemical and biological properties (Argoudelis et al., 1969).
Molecular Structure Analysis
While specific studies directly detailing the molecular structure analysis of this compound were not identified, the process of demethylation likely results in minor yet significant changes to the molecular structure of clindamycin. These modifications could influence the compound's interaction with biological targets, its stability, and overall pharmacokinetics.
Chemical Reactions and Properties
The transformation of clindamycin to this compound by Streptomyces species suggests an enzymatic N-demethylation reaction. This chemical reaction showcases the biochemical capabilities of microorganisms to modify antibiotic molecules, which may alter the compound's chemical properties, such as solubility and reactivity (Argoudelis et al., 1969).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its formulation and application. However, detailed insights into these properties require further investigation, focusing on how demethylation impacts these physical characteristics.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, chemical stability, and interaction with other molecules, are influenced by the removal of a methyl group from clindamycin. This modification could potentially affect its binding affinity towards biological targets, its resistance to enzymatic degradation, and its overall efficacy as a compound of interest in various studies (Argoudelis et al., 1969).
Wissenschaftliche Forschungsanwendungen
Antibiotische Aktivität
N-Demethylclindamycin ist ein Derivat von Clindamycin, das durch den N-Demethylierungsprozess entsteht {svg_1}. Diese chemische Modifikation führt zu Veränderungen in seiner Interaktion mit dem bakteriellen Ribosom, wobei speziell die 50S-Untereinheit angegriffen wird {svg_2}. Es zeigt antimikrobielle Aktivität, was es im Kampf gegen verschiedene Infektionskrankheiten nützlich macht {svg_3}.
Metabolitenstudie
Die Umwandlung von Clindamycin führt zur Bildung von this compound {svg_4}. Dieser Metabolit hat eine höhere antimikrobielle Aktivität als die Ausgangssubstanz {svg_5}. Die Untersuchung dieses Metaboliten kann Einblicke in die Stoffwechselwege von Clindamycin und die Faktoren liefern, die seine antimikrobielle Wirksamkeit beeinflussen.
Resistenzforschung
Antibiotikaresistenz ist ein bedeutendes Problem im Gesundheitswesen. This compound, als aktiver Metabolit, kann eine wichtige Rolle bei der Verschärfung dieses Problems spielen {svg_6}. Daher kann es in der Forschung verwendet werden, um die Mechanismen der Antibiotikaresistenz zu verstehen und Strategien zu entwickeln, um diese zu bekämpfen.
Arzneimittelüberwachung
Die Überwachung der this compound-Spiegel im Körper kann für klinische, kognitive und diagnostische Zwecke entscheidend sein {svg_7}. Dies kann bei der Anpassung der Clindamycin-Dosierung helfen, um die therapeutischen Wirkungen zu optimieren und Nebenwirkungen zu minimieren.
Mikrobenidentifizierung
Der Nachweis und die Identifizierung des für die Infektion verantwortlichen Mikroorganismus ist ein wesentlicher Faktor für die Implementierung einer geeigneten Antibiotika-Therapie {svg_8}. This compound kann in Verbindung mit Techniken wie MALDI-TOF MS für diesen Zweck verwendet werden {svg_9}.
Penetrationsstudie
Es wurden Forschungsarbeiten durchgeführt, um die Penetration von Clindamycin und this compound in die Cerebrospinalflüssigkeit (CSF) von AIDS-Patienten zu beurteilen {svg_10}. Dies kann wertvolle Informationen über die Verteilung des Arzneimittels im Körper und seine Fähigkeit liefern, den Ort der Infektion zu erreichen.
Wirkmechanismus
Target of Action
N-Demethylclindamycin, a derivative of clindamycin, specifically targets the 50S subunit of the bacterial ribosome . The 50S subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial agents.
Mode of Action
This compound operates by binding to the 50S ribosomal subunit, which obstructs the formation of peptide bonds between amino acids . This interaction hinders bacterial protein production, leading to the inhibition of bacterial growth and division .
Biochemical Pathways
The transformation of clindamycin into this compound involves an N-demethylation process . This chemical modification alters its interaction with the bacterial ribosome, enhancing its antimicrobial activity
Pharmacokinetics
This compound exhibits different pharmacokinetic properties compared to its parent compound, clindamycin. It persists in the body longer than clindamycin, contributing significantly to its in vivo activity . .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial protein synthesis, leading to the suppression of bacterial growth and division . It has been noted that this compound has a higher antimicrobial activity than clindamycin , making it a potent antibacterial agent.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other metabolites in the body can impact its antimicrobial activity . Additionally, factors such as pH, temperature, and the presence of other drugs can potentially affect its stability and efficacy. More research is needed to fully understand the influence of environmental factors on this compound’s action.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-Demethylclindamycin interacts with the bacterial ribosome, specifically targeting the 50S subunit . This interaction is crucial for its role in inhibiting protein synthesis in bacteria .
Cellular Effects
This compound exerts its effects on various types of cells, particularly bacterial cells. By binding to the 50S subunit of the bacterial ribosome, it interferes with the protein synthesis machinery of bacteria, effectively halting their ability to produce essential proteins .
Molecular Mechanism
The mechanism of action of this compound involves binding to the 50S subunit of the bacterial ribosome . This binding interaction interferes with the protein synthesis machinery of bacteria, effectively halting their ability to produce essential proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to persist in the body longer than clindamycin, further adding to its contribution to in vivo activity
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on clindamycin, from which this compound is derived, suggests that it is well-tolerated in animals
Metabolic Pathways
This compound is formed through the N-demethylation of clindamycin . In rats, sulfoxidation and N-demethylation were found to be the predominant metabolic routes .
Transport and Distribution
This compound is distributed within cells and tissues through various mechanisms. In a study involving AIDS patients, this compound was found to penetrate into the cerebrospinal fluid following intravenous infusion .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the area of the bacterial ribosome in bacterial cells
Eigenschaften
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBHHHCDEYATPY-MHXMMLMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22431-45-4 | |
| Record name | N-Demethylclindamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022431454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DEMETHYLCLINDAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C0YZC7W4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the relationship between clindamycin and N-Demethylclindamycin?
A: this compound is a major metabolite of the antibiotic clindamycin. This means that after clindamycin is administered, the body breaks it down, and this compound is one of the resulting compounds. [, ]
Q2: Can this compound inhibit DNA synthesis like clindamycin?
A: Yes, research demonstrates that this compound can inhibit DNA synthesis in rabbit colonic mucosa, similar to clindamycin. [] This inhibition was observed at concentrations as low as 10 micrograms/ml and was found to be reversible. This finding further supports the idea that this compound could play a role in the overall antimicrobial effect.
Q3: Are there any structural studies on this compound?
A: Yes, researchers have used 1H and 13C NMR spectroscopy to study the conformation of this compound and its cyclic derivatives. [] This type of analysis helps scientists understand the three-dimensional shape of the molecule, which can be crucial for understanding its interactions with biological targets.
Q4: What are the primary metabolic pathways of clindamycin that lead to the formation of this compound?
A: Research indicates that this compound is formed from clindamycin through a process called N-demethylation. [] This metabolic pathway involves the removal of a methyl group (-CH3) from the clindamycin molecule. The specific enzymes responsible for this reaction in different species may vary and warrant further investigation.
Q5: Are there specific analytical techniques used to detect and measure this compound?
A: Yes, various analytical methods have been developed. One example is radioimmunoassay, which offers improved accuracy compared to traditional microbiological assays due to its minimal response to this compound. [] Liquid chromatography-mass spectrometry (LC-MS) has also been employed to measure clindamycin and its metabolites, including this compound, in biological samples. [] These techniques are crucial for understanding the pharmacokinetics of both clindamycin and its metabolites.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



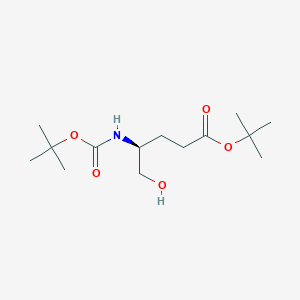


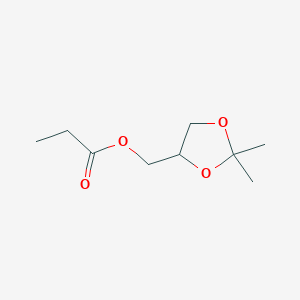
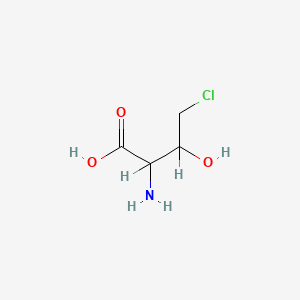
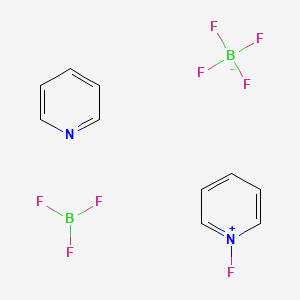
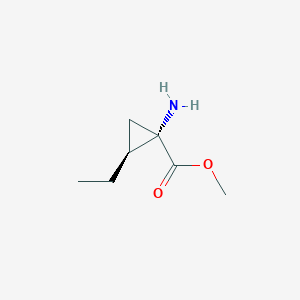
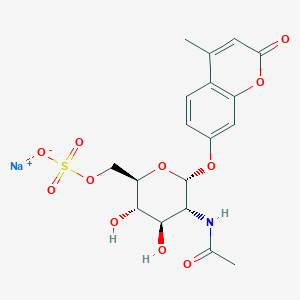
![3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT](/img/structure/B1147547.png)
